4-Sulfocalix[4]arene sodium salt
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-Sulfocalix4arene sodium salt are organic molecules and metal complexes . This compound acts as a coupling agent due to its amphiphilic nature, which is characterized by its hydrophobic (aromatic ring) and hydrophilic (SO3-) environments .
Mode of Action
4-Sulfocalix4arene sodium salt interacts with its targets through non-covalent interactions, forming complexes with organic molecules and metal complexes . The compound’s unique structure allows it to encapsulate guest molecules within its cavity, facilitating various chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by 4-Sulfocalix4It is known that the compound can form supramolecular assemblies through outer-surface interactions . These assemblies can accommodate molecules of some volatile compounds or luminescent dyes , potentially affecting various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of 4-Sulfocalix4Its amphiphilic nature suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Sulfocalix4arene sodium salt’s action are largely dependent on the specific targets and the environmental context. For instance, when used as a coupling agent for organic molecules and metal complexes, it can facilitate the formation of new compounds .
Action Environment
The action, efficacy, and stability of 4-Sulfocalix4arene sodium salt can be influenced by various environmental factors. For example, the presence of other organic molecules or metal ions in the environment can affect the compound’s ability to form complexes .
Preparation Methods
The synthesis of sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate typically involves multiple steps. One common method includes the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene scaffold. Subsequent sulfonation and hydroxylation reactions introduce the sulfonate and hydroxyl groups, respectively . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under specific conditions.
Reduction: The sulfonate groups can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Sulfocalix[4]arene sodium salt has several scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for studying host-guest interactions.
Biology: Investigated for its potential to encapsulate and deliver bioactive molecules.
Medicine: Explored for its ability to form complexes with pharmaceutical agents, potentially enhancing their solubility and stability.
Comparison with Similar Compounds
Compared to other calixarenes, sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate is unique due to its specific functional groups and structural configuration. Similar compounds include:
- 25,26,27,28-Tetrahydroxycalix 4arene : Lacks the sulfonate groups but shares the calixarene scaffold .
- 5,11,17,23-Tetra-sec-butylcalix 4arene : Contains different substituents on the calixarene scaffold .
These comparisons highlight the distinct properties and potential applications of sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate.
Properties
IUPAC Name |
sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16S4.Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNIEYNWYONCE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NaO16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635663 | |
Record name | Sodium 25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151657-13-5 | |
Record name | Sodium 25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Sulfocalix[4]arene sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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